molecular formula C10H10N2O2 B2463983 6-methoxy-1H-indole-2-carboxamide CAS No. 364629-18-5

6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2463983
CAS No.: 364629-18-5
M. Wt: 190.202
InChI Key: TWNJWIQUKHASFD-UHFFFAOYSA-N
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Description

“6-methoxy-1H-indole-2-carboxamide” is a compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is also known as “N-methoxy-N-methyl-1H-indole-2-carboxamide” and "N-(Methoxymethyl)-1H-indole-2-carboxamide" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole carboxamides can be synthesized using 1H-indole-2-carboxylic acid as a starting material . The carboxyl group is typically activated using EDCI and connected to amines for conversion to amides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring with a methoxy group at the 6th position and a carboxamide group at the 2nd position .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers due to their unique inhibitory properties . They have been found to inhibit a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted boiling point of 426.7±18.0 °C and a predicted density of 1.248±0.06 g/cm3 . Its pKa is predicted to be 14.96±0.30 .

Scientific Research Applications

Coupling and Synthesis Techniques

  • Rh(III)-Catalyzed Selective Coupling : A study conducted by Zheng, Zhang, and Cui (2014) in "Organic Letters" describes the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This method is highlighted for its mild and efficient approach towards diverse product formation with selective C-C and C-C/C-N bond formation, offering insights into the mechanisms of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).

  • Palladium-Catalyzed Heteroannulation : Hussain et al. (2019) in "Organic Letters" present a study on palladium-catalyzed C-H activation and subsequent cyclization involving [60]fullerene and N-methoxy-1H-indole-1-carboxamides. This process efficiently synthesizes C60-fused 3,4-dihydropyrimido[1,6-a]indol-1(2H)-ones with remarkable functional group tolerance (Hussain, Chen, Yang, & Wang, 2019).

Anticancer Research

  • N-(Furan-2-ylmethyl)-1H-Indole-3-Carboxamide Derivatives : Zhang et al. (2017), in "Chemical Research in Chinese Universities," discuss the synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel indole scaffolds targeting the epidemal growth factor receptor (EGFR) for anticancer applications. These compounds displayed potent anticancer activities against various cancer cell lines (Zhang, Deng, Wu, Meng, Liu, Chen, Zhao, & Hu, 2017).

Chemical Synthesis and Optimization

  • Maillard Reaction Optimization : Goh et al. (2015) utilized the Maillard reaction for the synthesis of various 6-methoxytetrahydro-β-carboline derivatives. They optimized the synthesis reaction conditions, providing valuable insights for the production of these compounds with high yields (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Biological Activity Studies

Safety and Hazards

The compound is associated with certain hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

Properties

IUPAC Name

6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-7-3-2-6-4-9(10(11)13)12-8(6)5-7/h2-5,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNJWIQUKHASFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4 g (19.49 mmol) of methyl 6-methoxy-2-indolecarboxylate in 60 ml of 28% aqueous ammonia is heated at 50° C. for 14 h in an autoclave. After filtration of the mixture over sintered glass, the white solid obtained is washed with water and dried, and is then added to a hot mixture of ethyl acetate/cyclohexane (100 ml/10 ml). The medium is cooled in a water/ice bath and filtered over sintered glass, to give 1.05 g of 6-methoxy-1H-indole-2-carboxamide in the form of a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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